![molecular formula C10H6F3NO B3376208 5-(Trifluoromethyl)isoquinolin-3-ol CAS No. 1175271-58-5](/img/structure/B3376208.png)
5-(Trifluoromethyl)isoquinolin-3-ol
Overview
Description
5-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)isoquinolin-3-ol and similar compounds often involves metal-catalyzed denitrogenative reactions . These reactions are a cornerstone in the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Trifluoromethylpyridines, which are structurally similar to 5-(Trifluoromethyl)isoquinolin-3-ol, are also synthesized using various methods .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)isoquinolin-3-ol consists of a trifluoromethyl group attached to an isoquinoline ring . The molecular weight of this compound is 213.15600 .Chemical Reactions Analysis
The trifluoromethyl group in 5-(Trifluoromethyl)isoquinolin-3-ol plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)isoquinolin-3-ol are not well-documented in the available literature .Scientific Research Applications
N-Heterocycle Synthesis
The compound can be used in the synthesis of N-heterocycles . N-heterocycles are a class of compounds that contain a ring made up of both carbon and nitrogen atoms . These compounds are prevalent in natural products and bioactive compounds, making them of great interest in both academic and industrial sectors .
Catalyst in C−H Activation
The compound has been used as a catalyst in C−H activation of benzimidates . This process is crucial in the synthesis of various organic compounds .
Pharmaceutical Testing
“5-(Trifluoromethyl)isoquinolin-3-ol” can be used for pharmaceutical testing . High-quality reference standards of this compound can provide accurate results in pharmaceutical research .
Future Directions
The trifluoromethyl group, which is present in 5-(Trifluoromethyl)isoquinolin-3-ol, is increasingly important in pharmaceuticals, agrochemicals, and materials . Therefore, it is expected that future research will continue to explore the synthesis and applications of trifluoromethyl-containing compounds .
properties
IUPAC Name |
5-(trifluoromethyl)-2H-isoquinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-5-14-9(15)4-7(6)8/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDAYASVSFQNDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoquinolin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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